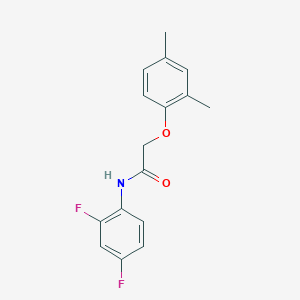
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acetamide family and is composed of two phenyl rings and an acetamide group.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, ultimately leading to cell death.
In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, the compound has been shown to induce apoptosis, or programmed cell death. This effect is believed to be mediated by the inhibition of the proteasome and the accumulation of toxic proteins in the cells.
In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages and limitations for use in lab experiments. One advantage is its high potency and specificity for its target enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of these targets.
However, one limitation of this compound is its potential toxicity to cells and organisms. The compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments. Additionally, the compound's specificity for its target enzymes and signaling pathways can make it difficult to study the broader effects of these targets on cellular processes.
将来の方向性
There are several future directions for the study of N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another future direction is in the study of the compound's effects on other enzymes and signaling pathways. While this compound has been shown to have specific effects on certain targets, its broader effects on cellular processes are not fully understood. Further research is needed to determine the full scope of the compound's effects on cells and organisms.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been shown to have promising applications in the development of new drugs for the treatment of cancer and neurological disorders. While the compound has several advantages for use in lab experiments, its potential toxicity and specificity for certain targets can limit its use in certain contexts. Further research is needed to determine the full scope of the compound's effects on cells and organisms, as well as its potential applications in drug development.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide involves a multistep process that begins with the reaction of 2,4-difluoroaniline with 2,4-dimethylphenol to form 2,4-difluoro-N-(2,4-dimethylphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form this compound. The purity of the final product is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.
In addition to cancer research, this compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
特性
分子式 |
C16H15F2NO2 |
|---|---|
分子量 |
291.29 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-5-4-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChIキー |
LXYVLTDEVYAWRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)



![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B251779.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)
![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)


![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
![N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251789.png)

